Prostaglandin E2 (Cervidil)

Description

Overview of Prostaglandins (B1171923) as Eicosanoid Lipid Mediators

Prostaglandins are a group of bioactive lipid compounds derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. wikipedia.orgbritannica.com They belong to a larger class of molecules known as eicosanoids. wikipedia.org Unlike classical hormones that are produced by specific glands and transported through the bloodstream, prostaglandins are synthesized in nearly all tissues and organs in response to various stimuli. wikipedia.orgclevelandclinic.orgebsco.com They typically act locally, near their site of synthesis, in a paracrine or autocrine fashion. wikipedia.orgd-nb.info

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. wikipedia.orgopenaccessjournals.comfrontiersin.org Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form an unstable intermediate, prostaglandin (B15479496) H2 (PGH2). wikipedia.orgopenaccessjournals.comahajournals.org PGH2 is subsequently converted into various prostaglandins, including PGE2, by specific synthases. wikipedia.orgnih.gov

Prostaglandins are involved in a multitude of physiological processes, including:

Inflammation wikipedia.orgbritannica.com

Blood flow regulation clevelandclinic.orgebsco.com

Blood clot formation clevelandclinic.orgebsco.com

Uterine contractions during labor and menstruation clevelandclinic.org

Fever production clevelandclinic.org

The diverse and sometimes opposing effects of prostaglandins are determined by the specific type of prostaglandin and the receptor to which it binds in a particular tissue. wikipedia.orgbritannica.com

Prostaglandin E2 as a Predominant Prostanoid in Diverse Biological Contexts

Prostaglandin E2 is one of the most abundant and widely studied prostaglandins in the human body. wikipedia.orgd-nb.info It is produced by a vast array of cell types and is implicated in a broad spectrum of biological activities. d-nb.infonih.gov

Key Biological Roles of Prostaglandin E2:

| Biological Context | Primary Function of PGE2 |

| Inflammation | PGE2 is a key mediator of inflammation, contributing to the classic signs of redness, swelling, and pain. d-nb.infowikipedia.org It increases vascular permeability, leading to edema and leukocyte infiltration. wikipedia.org |

| Immune System | PGE2 can modulate immune responses by influencing the function of various immune cells, such as T-lymphocytes and B-lymphocytes. d-nb.infowikipedia.org It can suppress the immune response by inhibiting B-lymphocyte differentiation into antibody-producing cells. wikipedia.org |

| Nervous System | In the nervous system, PGE2 is involved in fever generation and pain perception. clevelandclinic.orgwikipedia.org |

| Cardiovascular System | PGE2 acts as a vasodilator, relaxing smooth muscle in blood vessels to increase blood flow. britannica.comwikipedia.org It also plays a role in regulating blood pressure. d-nb.info |

| Reproductive System | PGE2 is crucial for female reproductive processes, including ovulation, fertilization, and the induction of labor through uterine contractions. clevelandclinic.org |

| Kidney Function | In the kidneys, PGE2 helps maintain renal blood flow and the glomerular filtration rate. wikipedia.org |

| Gastrointestinal Tract | PGE2 has a protective role in the stomach by inhibiting acid secretion. clevelandclinic.org It also influences smooth muscle contractions in the gastrointestinal tract. wikipedia.org |

| Tissue Repair | Emerging research highlights the role of PGE2 in tissue repair and regeneration in various organs. nih.gov |

The multifaceted nature of PGE2's actions underscores its importance as a central regulator in maintaining homeostasis and responding to physiological and pathological challenges.

Academic Research Paradigms and Foundational Theories of Prostaglandin E2 Action

The understanding of Prostaglandin E2's function has evolved through decades of scientific inquiry, leading to several foundational theories and research paradigms.

A cornerstone of PGE2 research is the receptor theory . The biological effects of PGE2 are mediated through its interaction with four distinct G-protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. frontiersin.orgaai.orgnih.gov These receptors are distributed differently across various tissues and, upon activation, trigger distinct intracellular signaling pathways. aai.orgnih.gov This differential expression and signaling capacity explain the diverse and sometimes contradictory effects of PGE2 in different biological contexts. wikipedia.orgbritannica.com

Prostaglandin E2 Receptors and Their Signaling Pathways:

| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Effect |

| EP1 | Gq | Increases intracellular calcium (Ca2+) levels. aai.orgnih.gov | Often associated with smooth muscle contraction. wikipedia.org |

| EP2 | Gs | Increases intracellular cyclic AMP (cAMP) levels. frontiersin.orgaai.orgnih.gov | Typically leads to smooth muscle relaxation and vasodilation. wikipedia.org |

| EP3 | Gi | Decreases intracellular cAMP levels. aai.orgnih.gov | Can cause smooth muscle contraction. wikipedia.org |

| EP4 | Gs | Increases intracellular cAMP levels. frontiersin.orgaai.orgnih.gov | Similar to EP2, often mediating relaxation and vasodilation. wikipedia.org |

The discovery and characterization of these receptors have been pivotal in dissecting the complex pharmacology of PGE2. Research utilizing selective agonists and antagonists for these receptors, as well as genetically modified animal models, continues to unravel the specific roles of each receptor subtype in health and disease. aai.org

Another significant research paradigm revolves around the biosynthesis of PGE2 . The identification of the cyclooxygenase (COX) enzymes as the key producers of the prostaglandin precursor PGH2 was a landmark discovery. wikipedia.orgopenaccessjournals.com The subsequent finding of two major isoforms, the constitutively expressed COX-1 and the inducible COX-2, provided a molecular basis for the development of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting these enzymes and thereby reducing PGE2 production. openaccessjournals.comwikipedia.org

Current research continues to explore the intricate regulation of PGE2 synthesis and signaling, with a focus on developing more targeted therapeutic strategies that can modulate specific aspects of the PGE2 pathway to treat a variety of conditions, from inflammation and pain to cancer and neurodegenerative diseases. openaccessjournals.comfrontiersin.org

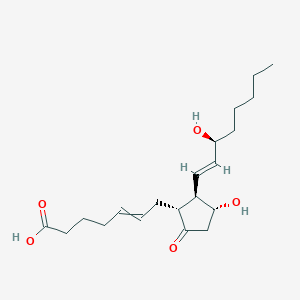

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4?,13-12+/t15-,16+,17+,19+/m0/s1 |

InChI Key |

XEYBRNLFEZDVAW-NDSKFXQUSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Molecular Biosynthesis and Catabolism of Prostaglandin E2

Arachidonic Acid Liberation through Phospholipase A2 Isoforms

The biosynthesis of Prostaglandin (B15479496) E2 is initiated by the liberation of arachidonic acid from the sn-2 position of membrane glycerophospholipids. nih.govmdpi.com This rate-limiting step is catalyzed by the action of Phospholipase A2 (PLA2) enzymes. nih.gov There are several isoforms of PLA2, with the cytosolic Group IVA PLA2 (cPLA2α) being considered a key player in initiating the eicosanoid cascade. bohrium.comnih.gov Different isoforms of PLA2 can be activated by various stimuli and may mobilize arachidonic acid for distinct functions. nih.gov For instance, the calcium-independent Group VI PLA2 (iPLA2) and the calcium-dependent Group IVA PLA2 (cPLA2) have been associated with agonist-stimulated arachidonic acid release for eicosanoid biosynthesis. nih.gov

Cyclooxygenase Pathway: Cyclooxygenase-1 and Cyclooxygenase-2 in Prostaglandin H2 Synthesis

Once liberated, arachidonic acid is oxygenated by cyclooxygenase (COX) enzymes to form the unstable intermediate, Prostaglandin G2 (PGG2). wikipedia.orgwikipedia.org This is followed by a peroxidase reaction, also mediated by COX enzymes, which reduces PGG2 to Prostaglandin H2 (PGH2). nih.govnih.gov PGH2 is the common precursor for all prostanoids, including PGE2. semanticscholar.orgnih.gov

There are two main COX isoforms, COX-1 and COX-2, which share structural and catalytic similarities but differ in their expression and regulation. nih.govsemanticscholar.org

Cyclooxygenase-1 (COX-1): Is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions. nih.gov

Cyclooxygenase-2 (COX-2): Is an inducible enzyme, with its expression being upregulated by proinflammatory stimuli, growth factors, and tumor promoters. nih.govnih.gov It is primarily responsible for the elevated production of prostaglandins (B1171923) during inflammation. bohrium.com

| Enzyme | Function | Primary Role in PGE2 Synthesis |

|---|---|---|

| Phospholipase A2 (PLA2) | Liberates arachidonic acid from membrane phospholipids. | Initiates the biosynthetic cascade. |

| Cyclooxygenase-1 (COX-1) | Converts arachidonic acid to Prostaglandin H2. | Associated with constitutive PGE2 production for physiological functions. |

| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to Prostaglandin H2. | Associated with inducible PGE2 production during inflammation and other pathological states. |

Terminal Prostaglandin E Synthases (PGES) Isoforms in Prostaglandin E2 Formation

The final step in the biosynthesis of PGE2 is the isomerization of PGH2, a reaction catalyzed by terminal Prostaglandin E synthases (PGES). nih.govresearchgate.net Three distinct isoforms of PGES have been identified, each with unique characteristics and functional couplings with the upstream COX enzymes. nih.govresearchgate.net

Cytosolic Prostaglandin E Synthase (cPGES)

Cytosolic Prostaglandin E Synthase (cPGES), also known as PTGES3, is a constitutively expressed enzyme found in a wide variety of cells and tissues. nih.govnih.gov It is functionally linked to COX-1 and is involved in the immediate production of PGE2. nih.gov The activity of cPGES can be regulated by phosphorylation, a process that is facilitated by a molecular chaperone complex involving Hsp90 and the protein kinase CK-II. nih.gov

Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a member of the membrane-associated proteins in eicosanoid and glutathione (B108866) metabolism (MAPEG) superfamily. nih.gov This inducible enzyme is a key player in the production of PGE2 during inflammation, fever, and pain. nih.govfrontiersin.org The expression of mPGES-1 is highly upregulated by proinflammatory stimuli and it is functionally coupled with COX-2. nih.govnih.gov This preferential coupling with COX-2 allows for a significant increase in PGE2 production in inflammatory settings. frontiersin.org

Microsomal Prostaglandin E Synthase-2 (mPGES-2)

Microsomal Prostaglandin E Synthase-2 (mPGES-2), encoded by the PTGES2 gene, is another membrane-associated enzyme that catalyzes the conversion of PGH2 to PGE2. wikipedia.org It is constitutively expressed in various cells and tissues. nih.gov Unlike mPGES-1, mPGES-2 can be functionally coupled with both COX-1 and COX-2. nih.govacs.org Initially synthesized as a Golgi membrane-associated protein, the N-terminal hydrophobic domain can be proteolytically removed to form a mature cytosolic enzyme. nih.govresearchgate.net

| Isoform | Cellular Location | Expression | Functional Coupling |

|---|---|---|---|

| Cytosolic Prostaglandin E Synthase (cPGES) | Cytosol | Constitutive | Primarily with COX-1 |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Perinuclear membrane | Inducible | Preferentially with COX-2 |

| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | Golgi membrane, Cytosol (mature form) | Constitutive | With both COX-1 and COX-2 |

Functional Coupling and Regulatory Mechanisms within the Prostaglandin E2 Biosynthetic Cascade

The biosynthesis of Prostaglandin E2 is a tightly regulated process characterized by the functional coupling of its constituent enzymes. nih.gov The preferential coupling of cPGES with COX-1 supports immediate, basal PGE2 production, while the inducible nature of the COX-2 and mPGES-1 pathway allows for a rapid and significant increase in PGE2 synthesis in response to inflammatory stimuli. nih.govacs.org

Regulation of the PGE2 biosynthetic cascade occurs at multiple levels, including the transcriptional upregulation of key enzymes like COX-2 and mPGES-1 in response to cytokines and other inflammatory mediators. nih.govfrontiersin.org Furthermore, the catabolism of PGE2 is also a critical regulatory point. The inactivation of PGE2 primarily occurs in the lungs and liver through carrier-mediated cellular uptake and enzymatic oxidation. nih.gov Key proteins involved in this process include the prostaglandin transporter (PGT) and the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov Transcriptional downregulation of these catabolic proteins during systemic inflammation can lead to increased levels of PGE2. nih.gov

Prostaglandin E2 Catabolism and Inactivation Pathways

The primary mechanism for the biological inactivation of prostaglandins is through enzymatic oxidation. This process is initiated by the key rate-limiting enzyme, 15-hydroxyprostaglandin dehydrogenase, followed by further metabolic steps and transport-mediated clearance from the intracellular and extracellular space.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The principal enzyme responsible for the inactivation of Prostaglandin E2 is NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme catalyzes the oxidation of the biologically crucial 15(S)-hydroxyl group of PGE2 to a keto group, resulting in the formation of 15-keto-PGE2. nih.govnih.gov This conversion is the first and rate-limiting step in prostaglandin catabolism and leads to a significant reduction in the biological activity of the molecule. nih.govresearchgate.net The expression and activity of 15-PGDH are critical in modulating the local concentrations of PGE2, thereby influencing processes such as inflammation, tissue regeneration, and tumorigenesis. nih.govwebmd.com Downregulation of 15-PGDH has been observed in various cancers, leading to an accumulation of PGE2 which can promote tumor growth. nih.govnih.gov

Carbonyl Reductase (CR)

In addition to the primary inactivation pathway mediated by 15-PGDH, Prostaglandin E2 can also be metabolized by Carbonyl Reductase 1 (CBR1), also known as prostaglandin 9-keto reductase. This enzyme catalyzes the conversion of PGE2 to Prostaglandin F2α (PGF2α). CBR1 provides an alternative route for PGE2 metabolism, and its activity can influence the local balance of different prostaglandins, which may have distinct biological effects. Human CBR1 is involved in the metabolism of a wide range of endogenous and xenobiotic compounds.

Prostaglandin Transporter (PGT) and Multispecific Organic Anion Transporter (MOAT) Involvement

The clearance of Prostaglandin E2 is not solely dependent on enzymatic degradation but also relies on efficient transport across cellular membranes. The Prostaglandin Transporter (PGT), encoded by the SLCO2A1 gene, is a key protein that mediates the uptake of prostaglandins from the extracellular space into the cell. This transport is essential for making PGE2 available for intracellular catabolic enzymes like 15-PGDH. PGT is a member of the organic anion-transporting polypeptide superfamily of transporters and is crucial for the clearance of prostaglandins in various tissues.

Key Enzymes and Transporters in PGE2 Catabolism

| Component | Abbreviation | Function |

| 15-Hydroxyprostaglandin Dehydrogenase | 15-PGDH | Catalyzes the oxidation of the 15-hydroxyl group of PGE2 to the inactive 15-keto-PGE2. nih.govnih.gov |

| Carbonyl Reductase 1 | CBR1 | Converts PGE2 to Prostaglandin F2α (PGF2α). |

| Prostaglandin Transporter | PGT (SLCO2A1) | Mediates the uptake of extracellular PGE2 into the cell for enzymatic degradation. |

| Multispecific Organic Anion Transporter | MOAT (MRP2/ABCC2) | Mediates the biliary excretion of PGE2 and its metabolites. |

Prostaglandin E2 Receptor Pharmacology and Intracellular Signal Transduction

E-Type Prostanoid (EP) Receptor Subtypes: EP1, EP2, EP3, and EP4

The four EP receptor subtypes, despite all binding the endogenous ligand PGE2, are distinct proteins that couple to different intracellular signaling cascades. mdpi.comnih.govphysiology.org Their classification is based on their pharmacological profiles and the primary signaling pathways they activate. physiology.org EP1 is linked to the mobilization of intracellular calcium, EP2 and EP4 are associated with the stimulation of cyclic AMP (cAMP) production, and EP3 is primarily known for its role in inhibiting cAMP synthesis. nih.govoup.com

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the molecular basis of PGE2 recognition by its receptors. The structure of the EP1 receptor in complex with PGE2 and the Gq protein has been resolved, completing the structural characterization of the entire EP receptor family. pnas.org This revealed a unique binding mode for PGE2 within EP1, involving key interactions within the orthosteric pocket. pnas.org

A conserved motif involving residues Y2.65, TECL2, and R7.40, along with M/L3.32, has been identified as important for recognizing the α-chain of PGE2 across EP receptors. pnas.org However, the binding pockets exhibit notable differences. For instance, the PGE2 binding pocket in EP3 is enclosed, causing PGE2 to adopt an L-shaped conformation, whereas the EP2 receptor's pocket has a solvent access channel, allowing PGE2 to assume a more extended form. nih.gov The ω-chain of PGE2 shows different orientations upon binding to different receptors, which appears to correlate with G protein coupling selectivity. pnas.org In the EP3-Gi complex, the ω-chain extends toward transmembrane helix 6 (TM6), while in the EP2-Gs complex, it is inserted more deeply toward TM3 and TM7. pnas.org

Key structural features of PGE2 itself are also critical for receptor binding and activation. The hydroxyl groups at positions 11 and 15, as well as the carboxyl group, play a crucial role in the agonist activity at the EP1 receptor. researchgate.net

Table 1: Key Structural Features of EP Receptor-Ligand Interactions

| Receptor Subtype | Key Interacting Residues/Motifs | Ligand Conformation | Unique Structural Features |

|---|---|---|---|

| EP1 | Y992.65, T186ECL2, R3387.40pnas.org | - | Unique binding motif for PGE2 involving S421.42, H882.54, G922.58, and F3347.36. miragenews.com Modest outward shift of TM6 upon activation. miragenews.com |

| EP2 | Conserved α chain carboxyl recognition motif nih.gov | Extended conformation nih.gov | Solvent access channel in the binding pocket. nih.gov Activation occurs without a typical "toggle switch". nih.gov |

| EP3 | W2956.48 ("toggle switch") interacts with PGE2 ω-chain pnas.org | L-shaped posture nih.gov | Enclosed ligand-binding pocket. nih.gov |

| EP4 | - | - | Ligand entry pathway from the membrane bilayer has been suggested. researchgate.net |

The four EP receptor subtypes are expressed in various tissues and cells throughout the body, often in overlapping yet distinct patterns, which contributes to the tissue-specific effects of PGE2. physiology.orgoup.com EP3 and EP4 are high-affinity receptors and are widely expressed in human tissues. nih.gov In contrast, EP1 and EP2 activation requires higher concentrations of PGE2 and their expression is limited to fewer organs. nih.gov

In the gastrointestinal tract, all four EP receptor subtypes are present and play roles in functions like mucosal protection and motility. nih.gov In the nervous system, EP1 receptors are found in the central nervous system and dorsal root ganglia neurons. wikipedia.org Sensory neurons express EP2, EP3, and EP4 subtypes. researchgate.net Ocular tissues in both humans and mice express all four receptor subtypes, with EP2 being the most prominently and abundantly expressed. nih.gov Osteoblastic cells also express all four EP receptor subtypes, with relatively high expression levels of EP1 and EP4. oup.com

Table 2: Selected Tissue Distribution of EP Receptor Subtypes

| Tissue/Cell Type | EP1 Expression | EP2 Expression | EP3 Expression | EP4 Expression |

|---|---|---|---|---|

| Gastrointestinal Tract | Present nih.gov | Present nih.gov | Present nih.gov | Present nih.gov |

| Ocular Tissues | Prominently in human cornea and iris ciliary body nih.gov | Most prominently and abundantly expressed nih.gov | Prominently in human cornea and iris ciliary body nih.gov | Moderately expressed nih.gov |

| Osteoblastic Cells | High expression oup.com | Present oup.com | Present oup.com | High expression oup.com |

| Sensory Neurons | Present in dorsal root ganglia wikipedia.org | Present researchgate.net | Present researchgate.net | Present researchgate.net |

| Airway Smooth Muscle | - | Expressed nih.gov | - | Expressed nih.gov |

| Kidney | Expressed in kidney tubule and renal medulla wikipedia.org | - | - | - |

EP Receptor-Coupled G Protein Signaling Pathways

The functional diversity of PGE2 is largely determined by the specific G protein that each EP receptor subtype couples with, leading to the activation of distinct downstream intracellular signaling cascades. nih.govnih.gov

The EP1 receptor primarily couples to G proteins of the Gq family (Gαq/11). mdpi.compnas.orgwikipedia.org Upon activation by PGE2, the Gq protein stimulates the phospholipase C (PLC) pathway. mdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. wikipedia.orgnih.govnih.gov This elevation of intracellular Ca2+ concentration activates various calcium-sensitive signaling pathways, including certain isoforms of protein kinase C (PKC). wikipedia.org This pathway is often associated with cellular contraction, classifying EP1 as a contractile-type prostanoid receptor. wikipedia.org

The EP2 receptor is predominantly coupled to the stimulatory G protein, Gs. mdpi.comnih.gov Activation of EP2 by PGE2 leads to the dissociation of the Gs α-subunit, which then activates adenylyl cyclase. nih.govemory.edu This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a significant increase in intracellular cAMP levels. mdpi.comnih.govnih.gov Elevated cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). emory.edu PKA then phosphorylates various downstream target proteins, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of cAMP-responsive genes. mdpi.comemory.edu In addition to the canonical Gs-PKA pathway, EP2 signaling can also involve G protein-independent pathways through β-arrestin and activate other effectors like the exchange protein activated by cAMP (Epac). emory.edu

In contrast to EP2 and EP4, the EP3 receptor is primarily coupled to the inhibitory G protein, Gi. nih.govnih.govnih.gov When PGE2 binds to the EP3 receptor, the activated Gi α-subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. oup.comnih.govnih.gov This inhibitory action on cAMP production counteracts the effects of Gs-coupled receptors. nih.gov It is important to note that the EP3 receptor has multiple splice variants, which can differ in their C-terminal tails. oup.com These isoforms can exhibit different G protein coupling efficiencies, with some variants also capable of coupling to Gs or Gq proteins, adding complexity to EP3 signaling. nih.gov

Table 3: Summary of EP Receptor G Protein Coupling and Major Signaling Pathways

| Receptor Subtype | Primary G Protein | Key Second Messenger | Primary Effector Pathway |

|---|---|---|---|

| EP1 | Gq mdpi.comwikipedia.org | Ca2+mdpi.comwikipedia.org | Phospholipase C → IP3 → Ca2+ mobilization mdpi.comnih.gov |

| EP2 | Gs mdpi.comnih.gov | cAMP (increase) mdpi.comnih.gov | Adenylyl Cyclase → cAMP → Protein Kinase A (PKA) emory.edu |

| EP3 | Gi nih.govnih.gov | cAMP (decrease) nih.govnih.gov | Adenylyl Cyclase inhibition oup.comnih.gov |

| EP4 | Gs mdpi.comnih.gov | cAMP (increase) mdpi.comnih.gov | Adenylyl Cyclase → cAMP → PKA / PI3K mdpi.comnih.gov |

EP4 Receptor: Gs-Coupling, Cyclic AMP (cAMP) Elevation, and Protein Kinase A (PKA) Activation

The EP4 receptor is a key subtype for PGE2, widely distributed throughout the body and implicated in diverse physiological and pathophysiological processes. nih.gov Its primary and most well-characterized signaling mechanism involves its coupling to the stimulatory G-protein, Gαs. oup.comspandidos-publications.com

Upon binding of PGE2 to the EP4 receptor, a conformational change occurs, leading to the activation of Gαs. This activation stimulates adenylyl cyclase (AC), an enzyme embedded in the cell membrane. oup.comresearchgate.net Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), resulting in a rapid elevation of intracellular cAMP levels. spandidos-publications.comnih.govresearchgate.net This increase in cAMP serves as a crucial second messenger.

The primary downstream effector of cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. nih.govresearchgate.net The rise in intracellular cAMP concentration leads to the activation of PKA. researchgate.net Once activated, PKA phosphorylates a multitude of target proteins within the cell, thereby initiating a cascade of cellular responses that mediate the ultimate biological effects of PGE2-EP4 signaling. researchgate.net This canonical Gs/cAMP/PKA pathway is fundamental to many EP4-mediated functions, including smooth muscle relaxation, regulation of inflammation, and angiogenesis. nih.govnih.govunige.ch

Crosstalk and Integration with Other Cellular Signaling Networks

While the Gs-cAMP-PKA axis is the canonical pathway for EP4 signaling, emerging evidence reveals that EP4 can also engage in extensive crosstalk with other critical intracellular signaling networks. This integration allows PGE2 to modulate a wider range of cellular processes, including cell proliferation, survival, and gene expression. Notably, EP4 can also couple to the inhibitory G-protein, Gαi, which can inhibit cAMP formation and activate alternative pathways. nih.govresearchgate.netnih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The EP4 receptor can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism. oup.comresearchgate.net This activation can occur through different mechanisms. Some studies suggest that EP4 can couple to Gαi, which then directly activates PI3K. researchgate.netnih.gov This non-canonical activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). oup.comresearchgate.net Activated Akt then phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptosis and regulating protein synthesis. oup.com This EP4-PI3K/Akt axis has been shown to be a significant contributor to cell growth and invasion in certain cancers. oup.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, RAS/Raf)

Prostaglandin (B15479496) E2 signaling, often through the EP4 receptor, intersects with the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade. frontiersin.org Activation of this pathway is a key event in promoting cell proliferation. frontiersin.org The mechanism can involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then initiates the canonical RAS/Raf/MEK/ERK signaling cascade. frontiersin.org Furthermore, PI3K activation by EP4 can also lead to downstream activation of ERK. researchgate.net This crosstalk allows PGE2 to harness the potent mitogenic signals of the MAPK pathway to influence cell growth and differentiation. frontiersin.orgspandidos-publications.com

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The interaction between PGE2 and the JAK/STAT pathway, a critical signaling route for many cytokines and growth factors, is complex and context-dependent. PGE2 has been shown to modulate the phosphorylation and activation of STAT proteins, particularly STAT3. nih.govresearchgate.net In some cellular contexts, PGE2, acting through EP2 or EP4 receptors, can augment IL-10-induced STAT3 phosphorylation. unige.chnih.gov This effect can be mediated by both PKA and PI3K pathways. nih.gov Conversely, PGE2 can suppress IL-6-induced STAT phosphorylation. unige.chnih.gov This selective regulation of cytokine signaling indicates that PGE2 can fine-tune immune responses by altering the activation state of the JAK/STAT pathway. nih.gov In other systems, PGE2 has been found to directly induce STAT3 activation, promoting inflammatory responses or cell growth. researchgate.net

Nuclear Factor-kappa B (NF-κB) Signaling

The relationship between PGE2 and the Nuclear Factor-kappa B (NF-κB) signaling pathway is multifaceted, with PGE2 exerting both pro- and anti-inflammatory effects by modulating NF-κB activity. frontiersin.org In certain conditions, PGE2 signaling through EP2 and EP4 cooperates with other inflammatory stimuli, such as TNF-α, to activate NF-κB and induce the expression of pro-inflammatory genes. However, PGE2/EP4 signaling can also have an inhibitory effect. For instance, it can augment the stability of the NF-κB inhibitor p105 through the EP4-associated protein (EPRAP), thereby limiting macrophage activation. researchgate.net Additionally, PGE2 can inhibit NF-κB activation by reducing the phosphorylation of its inhibitor, IκBα. This dual regulatory capacity allows PGE2 to play a nuanced role in the initiation and resolution of inflammation.

Wnt/β-Catenin Signaling Pathway

A significant body of research has established a direct interaction between PGE2 signaling and the Wnt/β-catenin pathway, which is fundamental to embryonic development, stem cell maintenance, and carcinogenesis. researchgate.net PGE2, acting via its EP2 and EP4 receptors, can activate the canonical Wnt pathway. A key mechanism involves the Gs/cAMP/PKA axis, where PKA-mediated phosphorylation of β-catenin at specific residues can prevent its degradation by the destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often involved in proliferation and cell fate decisions. This synergistic interaction is crucial in regulating hematopoietic stem cells and has been implicated in the progression of several cancers. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Transactivation Mechanisms

Prostaglandin E2 (PGE2) can initiate intracellular signaling by transactivating the Epidermal Growth Factor Receptor (EGFR), a process that links G protein-coupled receptor (GPCR) signaling to receptor tyrosine kinase (RTK) pathways. This crosstalk is a crucial mechanism by which PGE2 promotes cell proliferation, migration, and tumorigenesis in various tissues, including the gastrointestinal tract and certain cancers. The transactivation of EGFR by PGE2 is a multifaceted process that can occur through both intracellular and extracellular mechanisms.

In several cell types, including normal gastric epithelial and colon cancer cell lines, PGE2 has been shown to rapidly induce the phosphorylation of EGFR. nih.gov This activation of EGFR, in turn, triggers downstream mitogenic signaling cascades, such as the extracellular signal-regulated kinase 2 (ERK2) pathway, leading to increased expression of genes like c-fos and promoting cell proliferation. nih.gov

The mechanisms underlying PGE2-induced EGFR transactivation are complex and can be cell-type specific, involving different EP receptors. For instance, transactivation has been reported to be mediated by EP1, EP2, and EP4 receptors in various cancer models. mdpi.com

Key Mechanisms of PGE2-Induced EGFR Transactivation:

Intracellular Pathway (c-Src Mediated): One of the primary intracellular mechanisms involves the activation of the non-receptor tyrosine kinase c-Src. Following PGE2 binding to its receptor, c-Src is activated and subsequently phosphorylates EGFR, initiating downstream signaling. This intracellular pathway does not require the release of an extracellular EGFR ligand.

Extracellular Pathway (Ligand-Dependent): PGE2 can also induce the release of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and other EGF-like ligands. nih.gov This process is often mediated by the activation of matrix metalloproteinases (MMPs) or a disintegrin and metalloproteinases (ADAMs). nih.govresearchgate.net These enzymes cleave the precursor forms of EGFR ligands from the cell surface, allowing them to bind to and activate EGFR in an autocrine or paracrine manner. Studies in gastric tumorigenesis have shown that PGE2 signaling via the EP4 receptor can lead to the induction of EGFR ligands like amphiregulin and epiregulin, as well as several ADAMs. researchgate.net

The functional consequences of PGE2-mediated EGFR transactivation are significant, contributing to the trophic effects of PGE2 in the gastrointestinal mucosa and the growth of colonic polyps and cancers. nih.gov In cervical cancer cells, the interaction between the EGFR and PGE2 pathways has been shown to promote aggressive tumor behavior. proceedings.science

Table 1: Mechanisms of PGE2-Induced EGFR Transactivation

| Mechanism | Key Mediators | Downstream Effects | Cell Types |

|---|---|---|---|

| Intracellular | c-Src | EGFR phosphorylation, ERK2 activation | Colon cancer cells |

| Extracellular | MMPs, ADAMs, TGF-α, Amphiregulin, Epiregulin | EGFR ligand release, EGFR activation, c-fos expression, Cell proliferation | Gastric epithelial cells, Colon cancer cells, Gastric tumor cells |

cAMP-Epac Pathway

In addition to the well-established protein kinase A (PKA) pathway, Prostaglandin E2 (PGE2) can also exert its effects through the cAMP-Epac (Exchange protein directly activated by cAMP) pathway. This alternative signaling route is particularly important in mediating specific cellular responses to PGE2. The activation of this pathway is initiated by the binding of PGE2 to its Gs-coupled receptors, primarily EP2 and EP4, which leads to an increase in intracellular cyclic AMP (cAMP) levels. physiology.orgfrontiersin.org

Upon elevation of intracellular cAMP, Epac proteins, which are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2, become activated. This activation occurs independently of PKA. The cAMP-activated Epac can then initiate a variety of downstream signaling cascades.

Research in bovine granulosa cells has demonstrated a clear role for the cAMP-Epac pathway in mediating PGE2-induced fibroblast growth factor 2 (FGF2) production. nih.govoup.com In this system, PGE2, acting through the EP2 receptor, elevates cAMP levels, leading to the activation of Epac1. nih.gov This, in turn, stimulates the expression of FGF2. Notably, this effect was found to be insensitive to the PKA inhibitor H89, highlighting the specific involvement of the Epac pathway. nih.gov

In rheumatoid synovial fibroblasts, PGE2 has been shown to activate Rap1 via both Epac and PKA signaling pathways. nih.gov The use of specific cAMP analogs that selectively activate either Epac or PKA has confirmed that both pathways can lead to the activation of Rap1 in these cells. nih.gov This suggests that in some cellular contexts, PGE2 can utilize both major arms of the cAMP signaling cascade to regulate cellular functions.

The kinetics of cAMP production can also influence the downstream signaling pathways. Studies have shown that PGE2 binding to EP4 receptors can induce a rapid and transient increase in cAMP, while EP2 receptor stimulation can lead to a more sustained elevation of cAMP at higher PGE2 concentrations. frontiersin.org This differential regulation of cAMP dynamics may play a role in determining whether the PKA or Epac pathway is preferentially activated.

Table 2: Role of the cAMP-Epac Pathway in PGE2 Signaling

| Cellular Context | PGE2 Receptor(s) | Key Downstream Effectors | Functional Outcome |

|---|---|---|---|

| Bovine Granulosa Cells | EP2 | Epac1 | FGF2 production nih.gov |

| Rheumatoid Synovial Fibroblasts | EP2/EP4 | Epac1, PKA, Rap1 | Rap1 activation nih.gov |

| Pancreatic Carcinoma Cells | EP4 | PKA (primary), potential for Epac | mTORC1 activation physiology.org |

CREB/CRTC2 and C/EBPβ Signaling Cascades

The Prostaglandin E2 (PGE2) signaling pathway plays a significant role in regulating gene expression through the activation of the cAMP response element-binding protein (CREB) and its coactivators, such as the CREB-regulated transcription coactivator 2 (CRTC2). This signaling cascade is a key mechanism by which PGE2 influences cellular processes like inflammation and cell differentiation.

The activation of this pathway is typically initiated by the binding of PGE2 to its Gs-coupled receptors, EP2 and EP4, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB at the Serine-133 residue, a critical step for its activation and recruitment of transcriptional coactivators, including CRTCs and CBP/p300.

In macrophages, endogenous PGE2 has been shown to potentiate an anti-inflammatory phenotype through the CREB-C/EBPβ cascade. nih.gov PGE2, acting via EP2 and EP4 receptors, phosphorylates CREB, which in turn transcriptionally increases the expression of CCAAT/enhancer-binding protein beta (C/EBPβ). nih.gov Activated CREB directly binds to the CREB-responsive element in the C/EBPβ promoter, leading to the expression of anti-inflammatory genes such as Arg1, IL10, and Mrc1. nih.gov The importance of PKA in this pathway is underscored by the finding that the PKA inhibitor H89 can block the forskolin-induced C/EBPβ cascade. nih.gov

Further research has solidified the link between PGE2 signaling and macrophage polarization through the CREB pathway. PGE2 stimulates M2 macrophage polarization via the CREB-mediated induction of Kruppel-like factor 4 (KLF4). pnas.org Disruption of CREB or CRTC2/3 in macrophages leads to a downregulation of M2 marker gene expression. pnas.org

In glioma cells, PGE2 has been demonstrated to increase the phosphorylation of CREB at Ser-133 and stimulate CREB-driven transcription in a dose- and time-dependent manner. nih.gov This effect is mediated by PKA, as inhibition of PKA attenuates PGE2-induced CREB activation. nih.gov

Table 3: PGE2-Induced CREB/CRTC2 and C/EBPβ Signaling

| Cell Type | PGE2 Receptor(s) | Key Signaling Molecules | Downstream Gene Targets | Functional Outcome |

|---|---|---|---|---|

| Macrophages | EP2, EP4 | PKA, CREB, C/EBPβ | Arg1, IL10, Mrc1 | Potentiation of anti-inflammatory phenotype nih.gov |

| Macrophages | Not specified | CREB, CRTC2/3, KLF4 | M2 marker genes | M2 macrophage polarization pnas.org |

| Glioma Cells | Not specified | PKA, CREB | CREB-driven genes | Stimulation of CREB-driven transcription nih.gov |

Modulation of Ion Channels (e.g., Kv2.2)

Prostaglandin E2 (PGE2) can modulate the activity of various ion channels, thereby influencing cellular excitability and function. A notable example of this is the regulation of the voltage-gated potassium channel Kv2.2. The modulation of Kv2.2 by PGE2 is a critical mechanism in the regulation of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.

Research has shown that PGE2 inhibits Kv2.2 currents through a signaling pathway involving the EP2 and EP4 receptors. elifesciences.orgnih.gov The binding of PGE2 to these Gs-coupled receptors leads to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). nih.govbiorxiv.org PKA then directly phosphorylates the Kv2.2 channel, leading to a reduction in its activity.

Point mutation studies have identified the specific site of PKA-dependent phosphorylation on the Kv2.2 channel as the S448 residue. nih.gov The phosphorylation of this site is responsible for the inhibitory effect of PGE2 on the channel's function.

The functional consequence of this PGE2-mediated inhibition of Kv2.2 in pancreatic β-cells is a reduction in the repolarizing potassium current during an action potential. This leads to a decrease in the action potential frequency and an increase in the action potential half-width. elifesciences.orgnih.gov By modulating the electrical activity of β-cells in this manner, PGE2 ultimately inhibits glucose-stimulated insulin secretion.

The physiological relevance of this pathway has been demonstrated in vivo, where PGE2 was found to impair glucose tolerance in wild-type mice but not in mice lacking the gene for Kv2.2 (Kcnb2). elifesciences.orgnih.govelifesciences.org This indicates that the inhibitory effect of PGE2 on GSIS is largely mediated through its action on Kv2.2 channels.

Table 4: PGE2 Modulation of the Kv2.2 Ion Channel

| Parameter | Description |

|---|---|

| Ion Channel | Kv2.2 |

| PGE2 Receptors | EP2, EP4 elifesciences.orgnih.gov |

| Signaling Pathway | cAMP, PKA nih.govbiorxiv.org |

| Molecular Mechanism | PKA-dependent phosphorylation of S448 residue on Kv2.2 nih.gov |

| Effect on Channel Activity | Inhibition of Kv2.2 currents elifesciences.orgnih.gov |

| Cellular Effect | Reduced action potential frequency, increased action potential half-width in pancreatic β-cells elifesciences.orgnih.gov |

| Physiological Consequence | Inhibition of glucose-stimulated insulin secretion elifesciences.orgnih.govelifesciences.org |

Physiological Roles of Prostaglandin E2 in Biological Systems

Immune System Regulation and Immunomodulation

PGE2 is a critical regulator of immune responses, capable of both pro-inflammatory and anti-inflammatory actions. It orchestrates the behavior of various immune cells, thereby shaping the nature and intensity of an immune response. Its immunomodulatory functions are mediated through four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4, which are differentially expressed on immune cells and trigger diverse downstream signaling pathways.

Prostaglandin (B15479496) E2 plays a pivotal role in directing the differentiation of naive CD4+ T cells into distinct T helper (Th) subsets, thereby steering the course of the adaptive immune response. Its influence is highly specific to the Th lineage.

Th1 and Th2 Cells: PGE2 is a potent inhibitor of Th1 cell differentiation. researchgate.net It exerts this effect by suppressing the production of the key Th1-polarizing cytokine, Interleukin-12 (IL-12), by dendritic cells and macrophages. researchgate.net Furthermore, PGE2 can directly act on T cells to down-regulate the expression of the IL-12 receptor. researchgate.net By suppressing the Th1 pathway, PGE2 indirectly promotes a shift toward a Th2-dominant immune response. researchgate.net While PGE2 does not typically upregulate Th2-specific cytokines directly, its strong suppression of Th1-inducing factors tilts the balance in favor of Th2 cell differentiation. researchgate.net PGE2 has been found to not inhibit, and in some cases slightly enhance, the production of the Th2 cytokines IL-4 and IL-5 from established Th2 clones. nih.gov

Th17 Cells: In contrast to its effect on Th1 cells, PGE2 generally promotes the differentiation and expansion of Th17 cells. semanticscholar.org This pro-Th17 effect is primarily mediated through the EP2 and EP4 receptors on T cells. semanticscholar.orglatrobe.edu.au PGE2 signaling, via the cyclic AMP (cAMP) pathway, enhances the expression of the IL-23 receptor on T cells, making them more responsive to the Th17-promoting cytokine IL-23. semanticscholar.org This synergy between PGE2 and IL-23 amplifies the expansion of Th17 cells, which are critical in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. latrobe.edu.au

Th22 Cells: PGE2 also stimulates the production of IL-22, the signature cytokine of Th22 cells. nih.gov Research has shown that PGE2 promotes IL-22 production from both Th17 and Th22 T-cells via its EP2 and EP4 receptors. nih.gov This process involves cAMP-protein kinase A (PKA) signaling and the induction of the aryl hydrocarbon receptor (AHR), a key transcription factor for IL-22 expression. nih.gov This function of PGE2 is crucial in the context of skin inflammation, such as in allergic contact dermatitis. nih.govnih.gov

Table 1: Effects of Prostaglandin E2 on T Helper Cell Differentiation

| T Helper Cell Subset | Primary Effect of PGE2 | Key Mediators and Mechanisms |

|---|---|---|

| Th1 | Inhibition | Suppresses IL-12 production from APCs; Downregulates IL-12 receptor on T cells. researchgate.net |

| Th2 | Promotion (Indirect) | Suppresses Th1 differentiation, thereby shifting the balance toward a Th2 response. researchgate.net |

| Th17 | Promotion/Expansion | Acts via EP2/EP4 receptors; Increases IL-23 receptor expression; Synergizes with IL-23. semanticscholar.orglatrobe.edu.au |

| Th22 | Promotion | Acts via EP2/EP4 receptors; Induces IL-22 production through cAMP-PKA signaling and AHR induction. nih.gov |

Macrophages, highly plastic cells of the innate immune system, can be polarized into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. PGE2 is a significant modulator of this process, although its precise role can be complex and context-dependent.

Recent evidence indicates that PGE2 can promote the polarization of macrophages toward the anti-inflammatory M2 phenotype. nih.govresearchgate.net This is particularly relevant in the context of resolving inflammation and in diseases like atherosclerosis, where M2 macrophages can help mitigate disease progression. nih.gov The promotion of M2 polarization by PGE2 can occur through the activation of the CREB signaling pathway. researchgate.net In some contexts, PGE2 signaling through the EP2 and EP4 receptors can also lead to the production of the anti-inflammatory cytokine IL-10 by macrophages. stemcell.com

However, PGE2 has also been described as having pro-inflammatory effects, and in certain infection models, it can augment M1 polarization and inflammasome activation. frontiersin.org The ultimate effect of PGE2 on macrophage polarization appears to depend on the specific microenvironment, the presence of other signaling molecules, and the expression profile of EP receptors on the macrophages. researchgate.net Potential signaling pathways involved in PGE2-mediated macrophage polarization include CREB, NF-κB, and STAT. nih.gov

Table 2: Prostaglandin E2's Influence on Macrophage Polarization

| Macrophage Phenotype | General Effect of PGE2 | Signaling Pathways Implicated |

|---|---|---|

| M1 (Pro-inflammatory) | Can be enhanced in specific contexts (e.g., certain infections). frontiersin.org | NF-κB, STAT. nih.gov |

| M2 (Anti-inflammatory) | Generally promoted, leading to inflammation resolution. nih.govresearchgate.net | CREB/BDNF/TrkB, EP2/EP4 activation. researchgate.netstemcell.com |

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating and shaping adaptive immune responses. PGE2 significantly influences DC maturation and function.

PGE2 is a key component of cytokine cocktails used for the in vitro maturation of DCs for therapeutic use. nih.gov One of its most critical roles is to modulate the cytokine profile of maturing DCs. PGE2 treatment can inhibit the production of IL-12, a key cytokine for Th1 differentiation, while having a lesser or no inhibitory effect on the production of IL-23, which promotes Th17 responses. latrobe.edu.au This cytokine shift in DCs is a primary mechanism by which PGE2 steers T cell responses away from Th1 and towards Th17. researchgate.netlatrobe.edu.au

Furthermore, PGE2 is known to enhance the migratory capacity of mature DCs. It upregulates the expression of the chemokine receptor CCR7 on the DC surface, which is essential for their migration from peripheral tissues to draining lymph nodes where they can activate naive T cells. However, the effects of PGE2 can be dose-dependent, with some studies suggesting high concentrations may inhibit migration while lower concentrations enhance it. PGE2 can also induce the expression of co-stimulatory molecules like OX40L and CD70 on DCs, boosting their ability to stimulate T cell proliferation.

Table 3: Impact of Prostaglandin E2 on Dendritic Cell Function

| Dendritic Cell Function | Effect of PGE2 | Key Molecular Changes |

|---|---|---|

| Cytokine Production | Skews towards a Th17-promoting profile | Inhibits IL-12 production; Preserves or enhances IL-23 production. latrobe.edu.au |

| Migration | Enhances migration to lymph nodes | Upregulates chemokine receptor CCR7. |

| T Cell Stimulation | Increases T cell stimulatory capacity | Upregulates co-stimulatory molecules (e.g., OX40L, CD70). |

| Antigen Presentation | Modulates surface molecule expression | Can increase expression of MHC class II, CD40, CD80. |

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, critical for early defense against viral infections and tumor cells. PGE2 is predominantly a potent inhibitor of NK cell function. nih.govnih.gov

This suppression occurs at multiple levels. PGE2 directly inhibits the cytotoxic activity of NK cells, reducing their ability to kill target cells. nih.gov This inhibition is mediated through all four EP receptors. nih.gov The compound also suppresses the production and secretion of key NK cell effector cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The suppression of IFN-γ is primarily mediated through the EP4 receptor. nih.gov

Furthermore, PGE2 can impair NK cell migration by blocking their response to various chemokines, an effect largely attributed to signaling through the EP4 receptor. nih.gov In the tumor microenvironment, high levels of PGE2 produced by cancer cells represent a major mechanism of immune evasion, as it cripples the anti-tumor activity of NK cells. nih.gov PGE2 achieves this by downregulating the expression of activating receptors on NK cells, such as NKp44 and NKp30, and by inhibiting signaling pathways like ERK and NF-κB.

Table 4: Inhibitory Effects of Prostaglandin E2 on Natural Killer Cells

| NK Cell Function | Effect of PGE2 | Receptor(s) Involved |

|---|---|---|

| Cytotoxicity | Inhibition | EP1, EP2, EP3, EP4. nih.gov |

| Cytokine Production (IFN-γ, TNF-α) | Inhibition | Primarily EP4 for IFN-γ; EP1, EP2, EP4 for TNF-α. nih.gov |

| Migration | Inhibition | Primarily EP4, and to a lesser extent, EP2. nih.gov |

| Activating Receptor Expression | Downregulation (e.g., NKp44, NKp30) | EP2, EP4. |

Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate during chronic inflammation and cancer, where they potently suppress immune responses. PGE2 is a crucial factor in the induction, expansion, and functional activation of MDSCs.

Tumor-derived PGE2 plays an indispensable role in inducing the differentiation of monocytes into monocytic MDSCs (M-MDSCs). This process is often mediated through the EP2 and EP4 receptors. PGE2 signaling in MDSCs upregulates the expression of arginase 1, an enzyme that depletes L-arginine, an amino acid essential for T cell proliferation.

Functionally, PGE2 potentiates the suppressive capacity of MDSCs. For instance, PGE2-treated monocytes, which acquire an MDSC-like phenotype, potently suppress NK cell activity through the production of Transforming Growth Factor-beta (TGF-β). By inducing and activating MDSCs, PGE2 contributes significantly to the establishment of an immunosuppressive tumor microenvironment that facilitates tumor growth and immune evasion.

Table 5: Regulation of Myeloid-Derived Suppressor Cells by Prostaglandin E2

| MDSC Aspect | Role of PGE2 | Key Mechanisms and Outcomes |

|---|---|---|

| Induction/Differentiation | Promotes differentiation from myeloid precursors | Mediated by EP2 and EP4 receptors. |

| Accumulation | Increases accumulation in tumor-bearing hosts | Silencing COX-2 (PGE2 source) reduces MDSC accumulation. |

| Suppressive Function | Enhances suppressive activity | Induces arginase 1; Promotes TGF-β production. |

| Immune Evasion | Contributes to an immunosuppressive microenvironment | MDSCs suppress T cell and NK cell anti-tumor responses. |

The influence of Prostaglandin E2 on B cell function is complex, with studies reporting both inhibitory and, less commonly, stimulatory effects depending on the context of activation.

The predominant effect of PGE2 on B cells appears to be inhibitory. It has been shown to suppress the generation of immunoglobulin-secreting cells from peripheral blood B cells. semanticscholar.org This inhibition can occur through direct action on the B cell or indirectly by suppressing the production of necessary T cell-derived helper factors. semanticscholar.org Signaling through the EP4 receptor, which is induced upon B cell receptor (BCR) activation, has been identified as a key mechanism conveying the growth-suppressive effect of PGE2. This PGE2-EP4 signaling can repress the expression of multiple MHC class II components, which are essential for antigen presentation by B cells.

Table 6: Effects of Prostaglandin E2 on B Cell Function

| B Cell Function | Primary Effect of PGE2 | Key Mechanisms |

|---|---|---|

| Proliferation | Inhibition | Mediated by the EP4 receptor; Acts as a negative feedback regulator of BCR signaling. |

| Immunoglobulin Secretion | Inhibition | Can directly inhibit B cells or indirectly by suppressing T cell help. semanticscholar.org |

| Antigen Presentation | Inhibition | Represses the expression of MHC class II molecules. |

| Activation Sensitivity | Varies with stimulus | B cell sensitivity to inhibition is augmented by immunoglobulin cross-linking. semanticscholar.org |

Mast Cell Activation

Prostaglandin E2 exhibits a dual role in modulating mast cell activity, capable of both inhibitory and activatory functions depending on the context and the specific receptors engaged. Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators upon activation.

Research indicates that PGE2 can inhibit the IgE-mediated release of histamine (B1213489) from human lung mast cells in a concentration-dependent manner. nih.gov This inhibitory effect is primarily mediated through the EP2 receptor, which, when activated, leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov The elevation of cAMP is a key signaling pathway that suppresses mast cell degranulation. nih.gov Furthermore, PGE2 has been shown to have a protective role against hyperosmolar-induced mast cell activation, a mechanism relevant to exercise-induced bronchoconstriction. nih.govplos.org This protection is mediated through both EP2 and EP4 receptors and involves the reduction of calcium influx and the inhibition of MAP kinase signaling. nih.gov

Conversely, under certain conditions, PGE2 can promote mast cell activation. Studies have demonstrated that PGE2 signaling through the EP3 receptor can trigger mast cell degranulation and the release of histamine. oup.com This process is sensitive to pertussis toxin and dependent on extracellular calcium influx, suggesting the involvement of Gi/o proteins. oup.com This EP3-mediated activation of mast cells by PGE2 has been implicated in inflammatory swelling and increased vascular permeability. oup.com

Interestingly, PGE2 can also induce the production of vascular endothelial growth factor (VEGF) from human mast cells without causing degranulation. oup.comnih.gov This effect is mediated by the EP2 receptor and suggests a role for mast cells as a source of angiogenic factors in response to PGE2. oup.comnih.gov

Table 1: Effects of Prostaglandin E2 on Mast Cell Function

| Effect | Mediating Receptor(s) | Key Signaling Pathway | Functional Outcome |

|---|---|---|---|

| Inhibition of IgE-mediated histamine release | EP2 | Increased intracellular cAMP | Suppression of allergic degranulation nih.gov |

| Protection against hyperosmolar activation | EP2, EP4 | Reduced calcium influx, MAP kinase inhibition | Attenuation of non-allergic degranulation nih.gov |

| Induction of degranulation | EP3 | Gi/o-Ca2+ influx/PI3K pathway | Release of inflammatory mediators oup.com |

| VEGF Production (degranulation-independent) | EP2 | Not fully elucidated | Promotion of angiogenesis oup.comnih.gov |

Vascular Physiology and Remodeling

Prostaglandin E2 is a significant modulator of vascular tone and integrity, with its effects being highly dependent on the specific EP receptor subtype expressed in the vascular tissue.

Regulation of Vasodilation and Vascular Permeability

PGE2 is generally recognized as a potent vasodilator. nih.gov This vasodilatory action is primarily mediated through the activation of EP2 and EP4 receptors. nih.govahajournals.org Activation of these receptors in vascular smooth muscle cells leads to an increase in intracellular cAMP, resulting in relaxation and a decrease in blood pressure. nih.govencyclopedia.pub The EP4 receptor-mediated vasodilation can also involve the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide, a powerful vasodilator. nih.govahajournals.org

In contrast, activation of the EP1 and EP3 receptors can lead to vasoconstriction and an increase in systemic blood pressure. nih.govencyclopedia.pub

PGE2 also plays a critical role in regulating vascular permeability. nih.gov The activation of EP2 and EP4 receptors can induce vasodilation in mural cells, which in turn increases local blood flow and contributes to hyper-permeability. nih.gov Conversely, the activation of the EP3 receptor can enhance the endothelial barrier, leading to a decrease in permeability. nih.gov This dual regulation highlights the complex interplay of PGE2 receptor signaling in controlling the passage of fluids and molecules across blood vessels during processes like inflammation. nih.gov

Table 2: Prostaglandin E2 Receptor Functions in Vascular Regulation

| Receptor | Primary Effect on Vascular Tone | Effect on Vascular Permeability |

|---|---|---|

| EP1 | Vasoconstriction | Not well-defined |

| EP2 | Vasodilation ahajournals.org | Increased permeability nih.gov |

| EP3 | Vasoconstriction nih.gov | Decreased permeability nih.gov |

| EP4 | Vasodilation ahajournals.org | Increased permeability nih.gov |

Pulmonary Vascular Homeostasis

In the pulmonary circulation, Prostaglandin E2 plays a crucial role in maintaining vascular homeostasis and preventing pathological remodeling. nih.govencyclopedia.pub Emerging evidence suggests that PGE2 and its receptors are involved in regulating pulmonary vascular tone and structure. nih.govresearchgate.net

Studies in animal models have shown that endogenously produced PGE2, through the enzyme microsomal PGE2 synthase-1 (mPGES-1), protects the pulmonary vasculature from remodeling during allergen-induced inflammation. nih.govoup.com In the absence of PGE2, there is a marked increase in the thickness of intrapulmonary vessels and the number of vascular smooth muscle cells. nih.govoup.com This protective effect appears to be mediated by more than one EP receptor subtype. nih.gov

Bone Remodeling and Homeostasis

Prostaglandin E2 is a key local regulator of bone metabolism, exhibiting a bimodal effect by stimulating both bone resorption and bone formation. pnas.orgpnas.org This dual activity is critical for the continuous process of bone remodeling, which is essential for maintaining bone mass and strength. pnas.orgpnas.org

Osteoclast Differentiation and Bone Resorption Modulation

PGE2 is a potent stimulator of bone resorption, a process carried out by osteoclasts. nih.gov However, its effect on osteoclast formation and activity is often indirect, mediated through other cell types, primarily osteoblasts. nih.gov PGE2 stimulates osteoblasts to produce factors that promote the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. nih.gov

Research has shown that PGE2 can synergistically enhance osteoclastic differentiation induced by Receptor Activator for NF-κB Ligand (RANKL) through the EP2 and EP4 receptors on osteoclast precursor cells. nih.gov This enhancement involves the cAMP-dependent protein kinase A (PKA) pathway, which can cross-talk with RANKL signaling. nih.gov Specifically, PKA can phosphorylate and activate TAK1, a key kinase in the RANKL signaling cascade. nih.gov

Interestingly, some studies suggest that PGE2 can have a direct inhibitory effect on the bone-resorbing activity of isolated mature osteoclasts, an effect thought to be mediated mainly through the EP4 receptor. nih.gov This highlights the complexity of PGE2's role, where it can promote the formation of osteoclasts while potentially inhibiting the activity of already mature cells. In human cell cultures, PGE2 has been observed to inhibit osteoclast formation through the production of an inhibitory factor from osteoclast precursors. oup.com

Osteoblast Function and Bone Formation Processes

In addition to its role in bone resorption, Prostaglandin E2 also stimulates bone formation by acting on osteoblasts, the cells responsible for synthesizing new bone matrix. pnas.orgpnas.org Repeated administration of PGE2 has been shown to increase bone formation in various animal models. pnas.org

The anabolic (bone-building) effects of PGE2 are primarily mediated through the EP4 receptor. pnas.orgpnas.org Activation of the EP4 receptor in bone marrow cells induces the expression of Runx2/Cbfa1, a critical transcription factor for osteoblast differentiation, and enhances the formation of mineralized nodules, indicative of new bone formation. pnas.org Selective activation of the EP4 receptor has been shown to restore bone mass and strength in models of osteoporosis. pnas.orgpnas.org While the EP2 receptor is also coupled to cAMP production, its role in PGE2-induced bone formation appears to be less significant than that of EP4. pnas.org

Histomorphometric analysis has revealed that EP4 activation leads to significant increases in cancellous bone volume, osteoid formation, and the number of osteoblasts. pnas.org This indicates that the EP4-mediated pathway promotes de novo bone formation. pnas.org

Table 3: Role of Prostaglandin E2 in Bone Remodeling

| Process | Primary Target Cell | Key Receptor(s) | Mechanism of Action |

|---|---|---|---|

| Bone Resorption | Osteoclast Precursors (via Osteoblasts) | EP2, EP4 | Enhances RANKL-induced differentiation via PKA/TAK1 pathway nih.govnih.gov |

| Bone Formation | Osteoblasts/Bone Marrow Stromal Cells | EP4 | Induces osteoblast differentiation via Runx2/Cbfa1 expression pnas.orgpnas.org |

Musculoskeletal System Biology

Prostaglandin E2 plays a critical role in the growth, repair, and communication within the musculoskeletal system. It is a key regulator of both muscle development and the intricate signaling pathways that exist between bone and muscle tissues.

Prostaglandin E2 is a significant modulator of myogenesis, the process of forming skeletal muscle tissue. It is involved in both the proliferation of myoblasts (muscle precursor cells) and their subsequent differentiation and fusion into mature muscle fibers. nih.govnih.gov Research has demonstrated that PGE2, the most abundant prostaglandin in mammalian tissues, accelerates myogenic differentiation and fusion. nih.gov This prostanoid is essential for the increased proliferation of myoblasts that occurs in response to mechanical stimuli like stretching. nih.gov

Following a muscle injury, a complex inflammatory response is initiated, during which PGE2 is synthesized and secreted into the stem-cell niche. pnas.org This release of PGE2 directly targets muscle stem cells (MuSCs), also known as satellite cells, leading to their robust proliferation, a critical step for myofiber repair and regeneration. pnas.orgpnas.org The signaling is primarily mediated through the EP4 receptor, a specific G-protein coupled receptor for PGE2. nih.govpnas.org Studies have shown that freshly isolated MuSCs express high levels of EP4 receptor mRNA, indicating their high responsiveness to PGE2. pnas.org

The significance of PGE2 in muscle repair is underscored by the fact that nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit PGE2 synthesis, can hinder muscle regeneration and result in weaker muscles. pnas.org Conversely, a single treatment with PGE2 to injured muscles has been shown to dramatically accelerate muscle repair and the recovery of strength. pnas.org In vitro studies using a muscle damage model have shown that a 50nM concentration of PGE2 can significantly attenuate muscle damage and promote the regeneration of myotubes. researchgate.net

Table 1: Effects of Prostaglandin E2 on Skeletal Muscle Cells

| Process | Effect of PGE2 | Key Mediator |

|---|---|---|

| Myoblast Proliferation | Promotes proliferation by accelerating the G1-S phase transition in the cell cycle. nih.gov | EP4 Receptor nih.gov |

| Myogenic Differentiation | Accelerates differentiation and fusion of myoblasts. nih.govnih.gov | - |

| Muscle Regeneration | Augments regeneration by inducing muscle stem cell expansion. pnas.orgpnas.org | EP4 Receptor pnas.org |

The anatomical proximity of bone and muscle facilitates a complex biochemical communication, a concept known as bone-muscle crosstalk. nih.govnih.gov Prostaglandin E2 has emerged as a key signaling molecule in this interaction, particularly in signaling from bone to muscle. nih.gov Osteocytes, the most abundant cell type in bone, are mechanosensitive cells that produce and secrete various factors in response to mechanical loading. nih.gov One of the major factors secreted by osteocytes is PGE2. nih.gov

This osteocyte-derived PGE2 can travel to adjacent muscle tissue and influence its function. nih.gov In vitro studies have shown that conditioned media from osteocyte-like cells can stimulate myogenic differentiation, and this effect is closely mimicked by PGE2. nih.govnih.gov This suggests that PGE2 is a specific and important modulator of signaling from bone to muscle, influencing muscle function and development. nih.gov This communication is thought to be a part of a molecular coupling that complements the well-established mechanical relationship between bone and muscle. nih.gov

Table 2: Prostaglandin E2 in Bone-Muscle Communication

| Originating Cell | Signaling Molecule | Target Cell | Observed Effect |

|---|

Renal Physiological Functions

In the kidneys, Prostaglandin E2 is a crucial local regulator of hemodynamics and electrolyte and water balance. It fine-tunes renal function by modulating transport processes in the tubules and controlling blood flow and filtration at the glomerulus.

Prostaglandin E2 plays a significant role in the regulation of water and sodium transport within the renal tubules, particularly in the collecting duct, which is a critical segment for determining the final urine volume and concentration. researchgate.netnih.gov PGE2 is synthesized at high rates throughout the nephron and collecting duct system and acts as an important local factor modulating water reabsorption. nih.gov

The effects of PGE2 on water transport are complex, primarily acting as a counter-regulator to the action of arginine vasopressin (AVP), the main hormone responsible for water reabsorption. researchgate.netnih.gov PGE2 can inhibit the hydroosmotic effect of vasopressin, thereby reducing water reabsorption. nih.gov This action is mediated through its various EP receptors. For instance, activation of the EP1 and EP3 receptors in the collecting duct can inhibit AVP-stimulated water reabsorption. nih.gov

Regarding sodium transport, PGE2 has been shown to directly inhibit net sodium transport in the cortical and outer medullary collecting tubules. nih.gov It achieves this by inhibiting the efflux of sodium out of the lumen, without affecting its backflux. nih.gov This effect is dose-dependent and reversible, suggesting that PGE2 can modulate sodium transport in vivo to contribute to the final regulation of sodium excretion. nih.gov Furthermore, fluid shear stress in the collecting duct, which increases with high dietary sodium intake, can induce the release of PGE2, which in turn regulates flow-stimulated sodium reabsorption and potassium secretion. physiology.org In the proximal tubule, PGE2 has been found to increase fluid reabsorption and the expression of sodium-potassium ATPase. researchgate.net

Table 3: Effects of Prostaglandin E2 on Renal Tubular Transport

| Nephron Segment | Effect on Water Transport | Effect on Sodium Transport | Mediating Receptors |

|---|---|---|---|

| Collecting Duct | Inhibits AVP-stimulated water reabsorption. nih.govnih.gov | Inhibits net sodium transport by reducing efflux. nih.gov | EP1, EP3 nih.gov |

Prostaglandin E2 is a key modulator of renal hemodynamics, influencing both glomerular filtration rate (GFR) and vascular resistance within the kidney. nih.gov It primarily acts as a vasodilator in the renal vasculature, particularly affecting the afferent arteriole, the small artery that supplies blood to the glomerulus. droracle.ainih.gov This vasodilatory effect helps to maintain renal blood flow and GFR. nih.govdroracle.ai

The protective role of PGE2 becomes especially important in states of renal vasoconstriction, such as during hypoperfusion, where it counteracts the effects of vasoconstrictors like angiotensin II. droracle.ainih.gov In such conditions, the kidney increases the production of vasodilatory prostaglandins (B1171923) to preserve glomerular filtration. droracle.ai

Interestingly, PGE2 can have biphasic effects on the afferent arteriole. ahajournals.org At lower concentrations, it causes vasodilation, mediated by the EP4 receptor. ahajournals.org However, at higher concentrations, it can induce vasoconstriction, an effect mediated by the EP3 receptor. ahajournals.org This dual action allows for fine control of glomerular hemodynamics. PGE2 is also involved in a feedback mechanism known as connecting tubule glomerular feedback (CTGF), where it acts as a mediator, with its EP4 receptor being crucial for this process. nih.gov

Table 4: Hemodynamic Effects of Prostaglandin E2 in the Glomerulus

| Parameter | Effect of PGE2 | Mechanism of Action |

|---|---|---|

| Glomerular Filtration Rate (GFR) | Maintains GFR, especially during vasoconstriction. nih.govdroracle.ai | Vasodilation of the afferent arteriole. droracle.ai |

| Renal Blood Flow | Increases renal blood flow. nih.gov | Vasodilation of renal vasculature. nih.gov |

Gastrointestinal Tract Integrity and Functional Regulation

Throughout the gastrointestinal (GI) tract, Prostaglandin E2 is a pivotal molecule for maintaining mucosal integrity and regulating various physiological functions. nih.govnih.gov It is considered one of the most important biologically active prostanoids for the normal functioning of the gut. nih.gov

PGE2 plays a crucial role in protecting the GI mucosa from damage. It achieves this through several mechanisms, including the stimulation of mucus and bicarbonate secretion, which form a protective barrier against gastric acid and other irritants. nih.gov The stimulation of mucus secretion is mediated through EP3 and EP4 receptors. nih.gov PGE2 also helps prevent acid-reflux esophagitis and gastric lesions induced by agents like indomethacin, primarily through the EP1 receptor. nih.gov

In addition to its protective roles, PGE2 regulates GI motility. For example, it can inhibit gastric contraction via the EP1 receptor and suppress intestinal motility through the EP4 receptor, which can help in preventing bacterial invasion. nih.gov In the context of inflammation, PGE2's role is complex. While it is implicated in the pathophysiology of inflammatory bowel diseases, it can also promote the restitution of colitis through EP4 receptors on immune cells. nih.govbiorxiv.org It can also down-regulate the immune response as part of its protective mechanism. nih.gov

Table 5: Functions of Prostaglandin E2 in the Gastrointestinal Tract

| Function | Specific Action | Mediating Receptors |

|---|---|---|

| Mucosal Protection | Stimulates mucus and bicarbonate secretion. nih.gov | EP3, EP4 nih.gov |

| Prevents acid-reflux esophagitis and gastric lesions. nih.gov | EP1 nih.gov | |

| Motility Regulation | Inhibits gastric contraction. nih.gov | EP1 nih.gov |

| Suppresses intestinal motility. nih.gov | EP4 nih.gov |

Endocrine Pancreatic Function and Glucose-Stimulated Insulin (B600854) Secretion

Prostaglandin E2 (PGE2) is a significant endogenous modulator of pancreatic islet function, primarily acting as an inhibitor of glucose-stimulated insulin secretion (GSIS). elifesciences.orgnih.gov This regulatory role is implicated in the pathophysiology of type 2 diabetes (T2D), where PGE2 contributes to β-cell dysfunction. elifesciences.orgelifesciences.org Research has demonstrated that PGE2 is the most prevalent prostaglandin in pancreatic islets. elifesciences.org Its synthesis is stimulated by glucose, creating a negative feedback loop that tempers insulin release. nih.gov

The mechanism of inhibition involves specific G protein-coupled receptors, with the Prostaglandin E2 receptor EP3 subtype being a key player. nih.govbiorxiv.org The gene for the EP3 receptor, Ptger3, is often upregulated in diabetic islets. nih.gov When PGE2 binds to the EP3 receptor, it couples to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This reduction in cAMP blunts the insulin secretion that would typically be stimulated by glucose. nih.gov Studies using inhibitors of PGE2 synthesis, such as sodium salicylate, have shown that blocking its production enhances glucose-induced insulin secretion, an effect that can be reversed by the addition of exogenous PGE2. diabetesjournals.org

Recent investigations have further elucidated the molecular pathways, showing that PGE2 inhibits voltage-gated potassium (Kv) 2.2 channels in pancreatic β-cells. elifesciences.orgnih.gov This action, mediated through the EP2/4 receptors and an increase in PKA activity, ultimately curtails insulin secretion. elifesciences.orgnih.gov While elevated PGE2 production and EP3 expression are linked to β-cell dysfunction in T2D, some evidence suggests that upregulated PGE2 synthesis in non-diabetic obesity may be part of an adaptive response by β-cells to insulin resistance. biorxiv.orgacs.org Dysfunction appears to arise when both the ligand (PGE2) and the EP3 receptor are highly expressed concurrently. biorxiv.orgacs.org

Table 1: Research Findings on PGE2 and Insulin Secretion

| Finding | Model System | Key Implication | Reference(s) |

|---|---|---|---|

| PGE2 acts as an endogenous inhibitor of Glucose-Stimulated Insulin Secretion (GSIS). | Mouse models, human islets, INS-1(832/13) cells | Establishes the primary role of PGE2 in pancreatic function. | elifesciences.orgelifesciences.org |

| The EP3 receptor is induced in diabetic islets and negatively regulates GSIS by decreasing cAMP. | BTBR mice, diabetic islets | Identifies the key receptor and intracellular signaling pathway for PGE2's inhibitory effect. | nih.gov |

| PGE2 inhibits GSIS by modulating Kv2.2 channels via an EP2/4-PKA signaling pathway. | HEK293T cells, INS-1(832/13) cells, mouse islets | Reveals a specific ion channel mechanism for PGE2's action. | elifesciences.orgnih.gov |

| Inhibition of PGE synthesis augments glucose-induced insulin secretion. | Cultured neonatal rat pancreatic cells | Demonstrates that endogenous PGE2 tonically suppresses insulin release. | diabetesjournals.org |

Hematopoiesis: Stem Cell Homing, Engraftment, Survival, and Expansion

Prostaglandin E2 plays a critical multifaceted role in regulating hematopoietic stem cell (HSC) homeostasis and function. nih.gov It has been identified as a key molecule that enhances the efficacy of hematopoietic transplantation by improving HSC homing, engraftment, survival, and proliferation. nih.govnih.gov Short-term ex vivo exposure of both mouse and human HSCs to PGE2 results in an increased frequency of long-term repopulating cells. nih.govresearchgate.net This treatment confers a competitive advantage to the HSCs, which is maintained even through serial transplantation, leading to full multilineage reconstitution. nih.govnih.gov